molecular formula C20H28N2O6 B2494750 (E)-methyl 4-((3-(3,4,5-trimethoxyphenyl)acrylamido)methyl)piperidine-1-carboxylate CAS No. 1235692-70-2

(E)-methyl 4-((3-(3,4,5-trimethoxyphenyl)acrylamido)methyl)piperidine-1-carboxylate

Cat. No. B2494750
CAS RN: 1235692-70-2
M. Wt: 392.452
InChI Key: FUJOZJUJMDZDQF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves multi-step chemical processes, including one-pot three-component reactions, acylation, and substitution reactions. For example, a similar compound was synthesized using a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine, indicating a complex synthesis pathway that likely involves careful control of reaction conditions and the use of specific reactants to achieve the desired product (Khan et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using crystallography and molecular modeling. For instance, the crystal and molecular structure of a similar compound was reported to form H-bonded dimers in the crystal lattice, held together by C-H...π and C-H...O interactions (Khan et al., 2013). These interactions are crucial for the stability and properties of the compound.

Scientific Research Applications

Synthesis and Molecular Structure

Research has explored the synthesis and molecular structure of compounds closely related to "(E)-methyl 4-((3-(3,4,5-trimethoxyphenyl)acrylamido)methyl)piperidine-1-carboxylate." For instance, the synthesis and molecular structure of related acrylamides and piperidines have been reported, focusing on their stabilization by hydrogen bonding and C-H…π interactions. These studies provide insights into the crystalline structure and molecular interactions, which are critical for understanding the chemical behavior and potential applications of these compounds (I. Khan et al., 2013).

Chemical Activation and Reaction Products

The chemical activation and formation of lysine-specific Maillard reaction products from piperidine, a core structure in the compound of interest, have been investigated. This research highlights the reactivity of piperidine and its potential to form various reaction products, which could have implications for the development of novel compounds with tailored properties (P. Nikolov & V. Yaylayan, 2010).

Potential Pharmaceutical Applications

Compounds structurally related to "this compound" have been explored for their potential pharmaceutical applications. Studies have focused on the synthesis and evaluation of related compounds as potential central nervous system agents, highlighting their significance in the development of new therapeutics (Victor J. Bauer et al., 1976).

properties

IUPAC Name

methyl 4-[[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O6/c1-25-16-11-15(12-17(26-2)19(16)27-3)5-6-18(23)21-13-14-7-9-22(10-8-14)20(24)28-4/h5-6,11-12,14H,7-10,13H2,1-4H3,(H,21,23)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJOZJUJMDZDQF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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